
Thermobiszeaxanthin-13-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thermobiszeaxanthin-13-15 is a polymer.
Scientific Research Applications
Thermal Adaptation in Extremophiles
- Research Context : Thermobiszeaxanthin, a carotenoid, is studied in extremophile bacteria like Thermus filiformis for its role in thermal adaptation.
- Key Findings : In Thermus filiformis, high temperatures led to the synthesis of thermobiszeaxanthins, which play a role in membrane stabilization at elevated temperatures. This finding is significant in understanding microbial responses to heat stress and has potential biotechnological applications (Mandelli et al., 2017).
Biotechnological Production and Enhancement
- Research Context : The biotechnological production of zeaxanthin, a precursor of thermobiszeaxanthin, is explored using microorganisms like Sphingobium sp. and Thermus thermophilus.
- Key Findings : Enhanced production of zeaxanthin, up to four-fold higher than wild types, was achieved through genetic manipulation and optimized fermentation, demonstrating the feasibility of large-scale production of this valuable carotenoid for various applications (Liu et al., 2019); (Stark et al., 2013).
Antioxidant Properties
- Research Context : The antioxidant capacities of thermobiszeaxanthins and related carotenoids produced by extremophile microorganisms were evaluated.
- Key Findings : These carotenoids, including thermobiszeaxanthins, showed significant antioxidant properties, suggesting their potential use in health and nutrition (Mandelli et al., 2012).
Health and Nutritional Applications
- Research Context : The roles of carotenoids like zeaxanthin and thermobiszeaxanthin in health and nutrition are explored in various studies.
- Key Findings : These studies highlight the importance of such carotenoids in preventing age-related diseases, demonstrating antioxidant and anti-cancer properties, and their potential use in food, pharmaceutical, and nutraceutical industries (Sajilata et al., 2008); (Park et al., 2010); (Singh et al., 2015).
Genetic Engineering for Enhanced Production
- Research Context : Genetic engineering techniques have been used to enhance the production of zeaxanthin, which can be further processed into thermobiszeaxanthin.
- Key Findings : These studies demonstrate the potential of metabolic engineering to significantly increase the yield of zeaxanthin in microorganisms, paving the way for more efficient production of related carotenoids like thermobiszeaxanthin (Jin et al., 2018).
Properties
Molecular Formula |
C80H128O14 |
|---|---|
Molecular Weight |
1313.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(11-methyldodecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C80H128O14/c1-55(2)35-27-23-19-16-15-17-21-25-29-43-69(81)89-53-67-71(83)73(85)75(87)77(93-67)91-63-49-61(9)65(79(11,12)51-63)47-45-59(7)41-33-39-57(5)37-31-32-38-58(6)40-34-42-60(8)46-48-66-62(10)50-64(52-80(66,13)14)92-78-76(88)74(86)72(84)68(94-78)54-90-70(82)44-30-26-22-18-20-24-28-36-56(3)4/h31-34,37-42,45-48,55-56,63-64,67-68,71-78,83-88H,15-30,35-36,43-44,49-54H2,1-14H3/b32-31+,39-33+,40-34+,47-45+,48-46+,57-37+,58-38+,59-41+,60-42+/t63-,64-,67-,68-,71-,72-,73+,74+,75-,76-,77?,78?/m1/s1 |
InChI Key |
NNYPEIWREFPFHY-GFVHTRIJSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(C[C@H](CC3(C)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


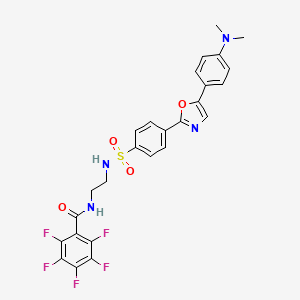
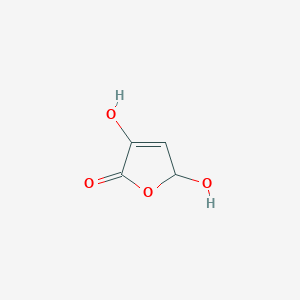

![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-glucose](/img/structure/B1260188.png)
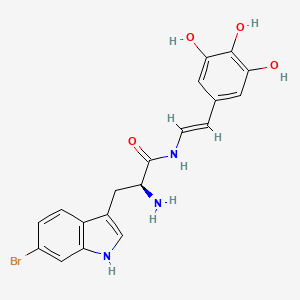
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
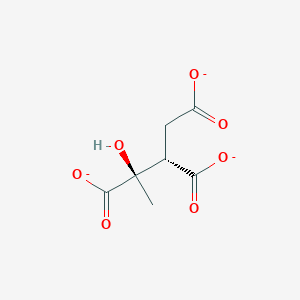
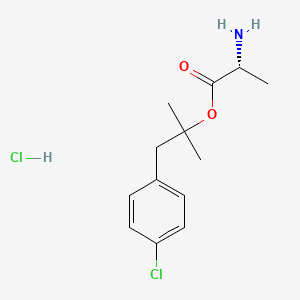
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
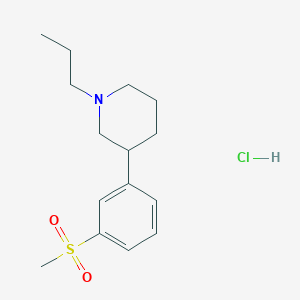
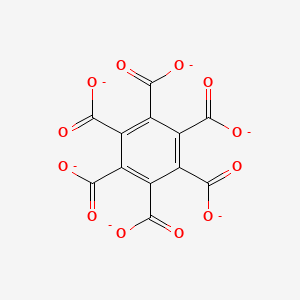

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
